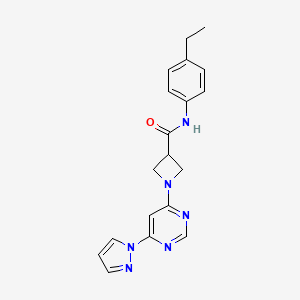
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-ethylphenyl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-ethylphenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H20N6O and its molecular weight is 348.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-ethylphenyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C21H24N6O2
- Molecular Weight : 396.46 g/mol
- CAS Number : Not specifically listed but related compounds are cited in various databases.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in disease processes. The presence of the pyrazole and pyrimidine moieties suggests potential interactions with kinases and other proteins involved in cell signaling pathways.
Potential Targets
- Kinases : The compound may exhibit inhibitory effects on certain kinases, which are crucial in cancer and inflammatory pathways.
- Receptors : It may also interact with various receptors influencing cellular responses, including apoptosis and proliferation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .
Anti-inflammatory Effects
The compound's structure suggests it may have anti-inflammatory properties. Compounds containing pyrazole and pyrimidine rings have been documented to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease .
Antimicrobial Activity
There is evidence that similar compounds possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
Study on Anticancer Efficacy
A recent study evaluated a series of pyrazole derivatives for their anticancer activity. Among these, compounds with structural similarities to this compound demonstrated promising results against breast cancer cell lines (MCF-7), with IC50 values ranging from 0.65 to 2.41 µM .
Anti-tubercular Activity
Another study focused on the synthesis and evaluation of related compounds for anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives displayed significant inhibitory concentrations (IC50) as low as 1.35 µM, indicating potential as new therapeutic agents for tuberculosis .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 0.65 - 2.41 | |
| Anti-tubercular | Mycobacterium tuberculosis | 1.35 - 2.18 | |
| Anti-inflammatory | Various cytokines | Not specified |
Structure-Activity Relationship (SAR)
| Compound Structure | Observed Activity | Notes |
|---|---|---|
| Pyrazole-Pyrimidine Derivatives | High anticancer activity | Key for further optimization |
| Azetidine Derivatives | Potential anti-inflammatory | Requires more investigation |
属性
IUPAC Name |
N-(4-ethylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-2-14-4-6-16(7-5-14)23-19(26)15-11-24(12-15)17-10-18(21-13-20-17)25-9-3-8-22-25/h3-10,13,15H,2,11-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGMQEGLDPIWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














